Boc-Phe(4-Cl)-OH
Overview
Description
Boc-Phe(4-Cl)-OH is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom attached to the phenyl ring. This modification enhances its stability and reactivity, making it valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(4-Cl)-OH typically involves the protection of the amino group of 4-chloro-L-phenylalanine with a tert-butyloxycarbonyl group. The process begins with the reaction of 4-chloro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(4-Cl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield 4-chloro-L-phenylalanine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are typical reagents for Boc group removal.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Deprotected Product: The primary product of deprotection is 4-chloro-L-phenylalanine.
Scientific Research Applications
Boc-Phe(4-Cl)-OH is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: This compound is used in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Boc-Phe(4-Cl)-OH involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Boc-4-fluoro-L-phenylalanine
- Boc-4-iodo-L-phenylalanine
- Boc-4-bromo-L-phenylalanine
Uniqueness
Boc-Phe(4-Cl)-OH is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability compared to its halogenated counterparts. The chlorine atom’s moderate electronegativity and size make it suitable for various substitution reactions without significantly altering the compound’s overall structure .
Properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370339 | |
Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68090-88-0 | |
Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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